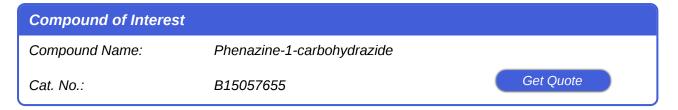




# Application Notes and Protocols: Synthesis of Acylhydrazones using Phenazine-1-carbohydrazide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of acylhydrazones derived from **Phenazine-1-carbohydrazide**. This class of compounds has garnered significant interest due to their potential therapeutic applications, including anticancer and antimicrobial activities.[1][2][3] The protocols detailed below are based on established synthetic methodologies, offering a reproducible approach for the generation of novel acylhydrazone derivatives for further investigation.

#### Introduction

Acylhydrazones are a versatile class of organic compounds characterized by the – C(=O)NHN=CH– functional group. They are synthesized through the condensation reaction of a carbohydrazide with an aldehyde or ketone.[1] **Phenazine-1-carbohydrazide** serves as a valuable precursor, incorporating the biologically active phenazine scaffold into the final acylhydrazone structure. The phenazine nucleus is a known pharmacophore found in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities. The resulting phenazine-1-carboxamide-derived acylhydrazones are of particular interest for their potential as anticancer agents.[1][2]

#### **Data Presentation**



The following tables summarize the quantitative data for a series of synthesized **phenazine-1-carbohydrazide**-derived acylhydrazones, including their yields, melting points, and in vitro anticancer activity.

Table 1: Synthesis Yields and Melting Points of Acylhydrazones (3a-3j)[1]

Compound	Molecular Formula	Yield (%)	Melting Point (°C)
3a	C23H16N5O	60	256-257
3b	C20H14N4O2	62	240-241
3c	C20H12Br2N4O2	65	269-270
3d	C27H27N5O3	72	213-214
3e	C21H16N4O3	68	190-191
3f	C20H13N5O3	65	278-279
3g	C19H13N5O	60	220-221
3h	C21H15N5O	63	248-249
3i	C24H18N4O	60	233-234
3j	C24H18N4O	61	251-252

Table 2: In Vitro Anticancer Activity (IC50 in  $\mu$ M) of Acylhydrazones[1]



Compound	HeLa	A549
3a	>50	>50
3b	23.45 ± 1.23	35.12 ± 1.54
3c	15.67 ± 0.87	28.76 ± 1.32
3d	8.98 ± 0.54	12.34 ± 0.76
3e	18.98 ± 0.98	31.43 ± 1.43
3f	>50	>50
3g	>50	>50
3h	>50	>50
<b>3</b> i	>50	>50
3j	>50	>50
Cisplatin	10.23 ± 0.65	15.43 ± 0.88

# Experimental Protocols Synthesis of Phenazine-1-carboxylic acid (PCA)

This protocol describes the initial synthesis of the core phenazine structure.

- Materials: Aniline, 2-bromo-3-nitro-benzoic acid.
- Procedure: A detailed procedure for the synthesis of Phenazine-1-carboxylic acid from aniline and 2-bromo-3-nitro-benzoic acid can be found in the supporting information of the cited literature.[1]

### Synthesis of Phenazine-1-carbohydrazide

This protocol details the conversion of PCA to the key carbohydrazide intermediate.

 Materials: Phenazine-1-carboxylic acid (PCA), Anhydrous ethanol, Concentrated sulfuric acid, Hydrazine hydrate (85%).



- Step 1: Esterification of PCA:
  - In an ice bath, slowly add concentrated sulfuric acid (1 mL) to anhydrous ethanol (100 mL).
  - Allow the solution to return to room temperature.
  - Add Phenazine-1-carboxylic acid (2.24 g, 10 mmol) to the solution.
  - Reflux the mixture for 21 hours.
  - Cool the solution to room temperature and concentrate it to approximately 50 mL by evaporation.
  - Pour the concentrated solution into 200 mL of ice water.
  - Adjust the pH to 10 using a saturated potassium carbonate solution.
  - Extract the product with dichloromethane (4 x 60 mL).
  - Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the ethyl ester of phenazine-1-carboxylic acid.
- Step 2: Hydrazinolysis:
  - Dissolve the crude ethyl ester from the previous step in anhydrous ethanol (100 mL).
  - Add 85% hydrazine hydrate (10 mL).
  - Reflux the mixture for 12 hours.
  - Cool the reaction mixture in an ice bath.
  - Collect the resulting precipitate by filtration.
  - Wash the solid with cold ethanol and dry under vacuum to obtain Phenazine-1carbohydrazide.



## General Procedure for the Synthesis of Acylhydrazones (3a-3j)

This protocol outlines the final condensation step to form the target acylhydrazones.

- Materials: Phenazine-1-carbohydrazide, Substituted aldehydes (e.g., isoquinoline-3-carbaldehyde, salicylaldehyde, etc.), Anhydrous ethanol, Glacial acetic acid.
- Procedure:
  - Dissolve Phenazine-1-carbohydrazide (0.238 g, 1 mmol) in anhydrous ethanol (30 mL).
  - Add the respective substituted aldehyde (1 mmol) to the solution.
  - Add 2-3 drops of glacial acetic acid as a catalyst.
  - Reflux the mixture for 8 hours.
  - Upon cooling, a solid precipitate will form.
  - Collect the solid by filtration.
  - Wash the solid three times with ethanol.
  - Recrystallize the crude product from a mixture of chloroform and ethanol.
  - Filter and dry the purified acylhydrazone product.[1]

# Visualizations Synthesis Workflow

The following diagram illustrates the synthetic pathway from Phenazine-1-carboxylic acid to the final acylhydrazone derivatives.





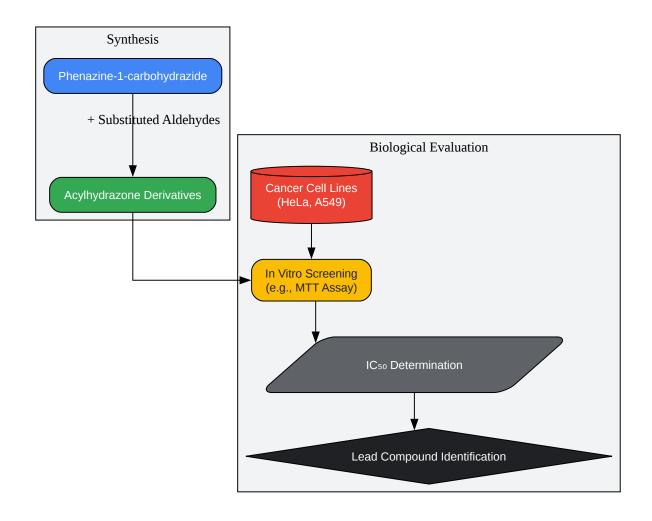
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Caption: Synthetic route to **Phenazine-1-carbohydrazide** derived acylhydrazones.

### **Anticancer Activity Logic**

The diagram below outlines the logical flow of how the synthesized compounds are evaluated for their potential as anticancer agents.





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Caption: Workflow for evaluating the anticancer activity of synthesized acylhydrazones.

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#### References

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